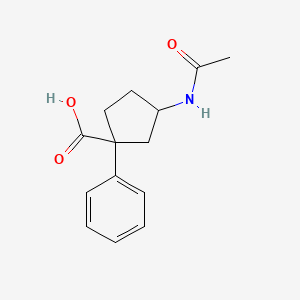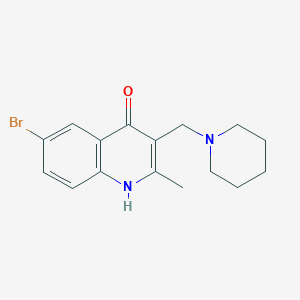![molecular formula C15H17N5 B5570038 4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)
4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involves multistep chemical processes. A notable approach for the synthesis of related [1,2,4]triazolo[4,3-a]quinoxaline derivatives employs a tandem reaction of 1-(2-haloaryl)propiolamides with sodium azide through a [3 + 2] azide-alkyne cycloaddition and intramolecular Ullmann-type C-N coupling process, which could potentially be adapted for the synthesis of the azepanyl variant (Yan et al., 2012). Another method involves oxidative conditions to form quinoxaline derivatives, highlighting the versatility in synthetic approaches for such compounds (Catarzi et al., 1992).
Molecular Structure Analysis
The molecular structure of 4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline is characterized by the fusion of a triazolo ring with a quinoxaline core, which is further modified by the incorporation of an azepanyl group. The crystal structures of related 1-aryl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives reveal that these compounds exhibit significant dihedral angles between the [1,2,4]triazolo[4,3-a]quinoxaline system and the phenyl ring, indicating a degree of structural flexibility that may influence their chemical and biological properties (Nogueira et al., 2017).
Chemical Reactions and Properties
4-(1-Azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline derivatives engage in a variety of chemical reactions, reflecting their reactive nature and functional versatility. For instance, the introduction of different substituents on the quinoxaline nucleus, such as fluorine, trifluoromethyl, or amino groups, can significantly alter their chemical reactivity and interaction with biological targets. These modifications can lead to compounds with varying affinities for adenosine receptors, illustrating the compound's utility in medicinal chemistry (Biagi et al., 1998).
Physical Properties Analysis
The physical properties of 4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of specific substituents can enhance solubility and stability, making these compounds more suitable for pharmaceutical applications. The crystal structure analysis provides insights into the compound's solid-state properties, which are crucial for its formulation and application (Nogueira et al., 2017).
Scientific Research Applications
Synthesis and Pharmacological Activity
- Chemical Synthesis and Potential Applications : Researchers have developed various methods for synthesizing triazoloquinoxaline derivatives and explored their potential applications. For instance, Fathalla (2015) reported on the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs, highlighting the potential for developing compounds with varied pharmacological activities (Fathalla, 2015).
Antimicrobial and Antitubercular Activity
- Antimicrobial Properties : A study by Henen et al. (2011) synthesized a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives to investigate their antiviral and antimicrobial activities. Some compounds exhibited promising antibacterial and/or antifungal activities, suggesting potential for developing new antimicrobial agents (Henen et al., 2011).
- Antitubercular Agents : Sekhar et al. (2011) focused on the synthesis of triazoloquinoxalines as antitubercular agents, demonstrating the significance of these compounds in addressing tuberculosis through the development of novel therapeutic agents (Sekhar et al., 2011).
Anticancer Activity
- Anticancer Potential : The synthesis and evaluation of 1,2,4-triazolo[4,3-a]quinoline derivatives for their anticancer activity have been a focus of research, with certain derivatives showing significant cytotoxicity against human cancer cell lines, indicating the potential for developing anticancer therapies (Reddy et al., 2015).
Material Science and Optoelectronics
- Optoelectronic Applications : The combination of benzotriazole and quinoxaline units has been explored for the synthesis of donor–acceptor type polymers, showing promising features for optoelectronics due to their p- and n-type doping properties and broad absorptions, suggesting potential applications in optoelectronic devices (Ozdemir et al., 2012).
properties
IUPAC Name |
4-(azepan-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-2-6-10-19(9-5-1)14-15-18-16-11-20(15)13-8-4-3-7-12(13)17-14/h3-4,7-8,11H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOPFYRTIVSUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azepan-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569976.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5569989.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5569999.png)
![3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)
![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)

![1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate](/img/structure/B5570029.png)

![(1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5570063.png)
![N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5570071.png)